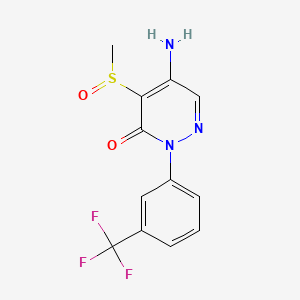

3(2H)-Pyridazinone, 5-amino-4-(methylsulfinyl)-2-(3-(trifluoromethyl)phenyl)-

Description

The compound 3(2H)-Pyridazinone, 5-amino-4-(methylsulfinyl)-2-(3-(trifluoromethyl)phenyl)- is a pyridazinone derivative characterized by:

Properties

CAS No. |

121442-71-5 |

|---|---|

Molecular Formula |

C12H10F3N3O2S |

Molecular Weight |

317.29 g/mol |

IUPAC Name |

5-amino-4-methylsulfinyl-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |

InChI |

InChI=1S/C12H10F3N3O2S/c1-21(20)10-9(16)6-17-18(11(10)19)8-4-2-3-7(5-8)12(13,14)15/h2-6H,16H2,1H3 |

InChI Key |

NUTSXXIXRWFYJA-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=C(C=NN(C1=O)C2=CC=CC(=C2)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(methylsulfinyl)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring is formed through a condensation reaction with hydrazine.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Sulfoxidation: The methylsulfinyl group is introduced by oxidation of a methylthio precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methylsulfinyl group can undergo further oxidation to form a sulfone.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation, metal hydrides.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Sulfoxide to Sulfone: Further oxidation of the sulfoxide group.

Amino Derivatives: Formation of various substituted amino derivatives.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in transition metal catalysis.

Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.

Medicine

Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

Materials Science: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-Amino-4-(methylsulfinyl)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The trifluoromethyl group enhances its lipophilicity, aiding in membrane permeability and target interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Key Pyridazinone Derivatives

*TFMP = 3-(Trifluoromethyl)Phenyl; †Estimated based on analogous structures.

Substituent Effects on Bioactivity

Position 4 Modifications

- Chloro vs. Methylsulfinyl: Chloro substituents (e.g., norflurazon) enhance herbicidal potency by enabling electrophilic interactions with biological targets .

- Hydroxy Groups : Hydroxy substituents (e.g., 5-chloro-4-hydroxy-2-phenyl) reduce herbicidal activity but may improve solubility for pharmaceutical applications .

Position 5 Modifications

- Amino vs. Methylamino: The amino group in the target compound could enhance binding to photosynthetic enzymes (e.g., polyphenoloxidase in chloroplasts) compared to methylamino groups in norflurazon .

- Dimethylamino: In antiulcer agents (e.g., 4-chloro-5-(dimethylamino)-2-phenyl), bulkier amino groups improve gastric antisecretory activity by modulating receptor interactions .

Position 2 Modifications

- 3-TFMP vs. Phenyl : The 3-TFMP group is critical for herbicidal specificity. Analogs with this substituent (e.g., San 9789) exhibit broad-spectrum weed control, while simple phenyl derivatives (e.g., 4-chloro-5-hydroxy-2-phenyl) lack efficacy .

Biological Activity

The compound 3(2H)-Pyridazinone, 5-amino-4-(methylsulfinyl)-2-(3-(trifluoromethyl)phenyl)- is part of a broader class of pyridazinone derivatives that have garnered attention due to their diverse biological activities. This article provides an in-depth examination of the biological activity associated with this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Pyridazinone derivatives have been extensively studied for their antibacterial and antifungal properties . Research indicates that many compounds within this class exhibit significant activity against a variety of pathogens. For instance, a study highlighted the effectiveness of certain pyridazinones against resistant strains of bacteria, with some compounds achieving IC50 values as low as 0.091 mM against specific bacterial strains .

Anticancer Properties

The anticancer potential of pyridazinones is particularly noteworthy. In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds derived from pyridazinones demonstrated potent antitumor effects on leukemia and breast cancer cell lines at concentrations below 2 µM . Another study reported that specific derivatives could induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

Enzyme Inhibition

One of the primary mechanisms by which pyridazinones exert their biological effects is through the inhibition of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE) . A study conducted on synthesized pyridazinone derivatives revealed that some compounds exhibited strong MAO inhibitory activity, which is crucial for regulating neurotransmitter levels in neurodegenerative diseases . Additionally, certain derivatives have shown selective inhibition of AChE, which may have implications for treating Alzheimer's disease .

PDE4 Inhibition

Recent research has identified pyridazinones as potential phosphodiesterase-4 (PDE4) inhibitors. Compounds bearing an indole moiety on the pyridazinone scaffold exhibited enhanced inhibition of PDE4B, which is associated with anti-inflammatory effects. The structure-activity relationship (SAR) studies indicated that modifications to the N-substituent significantly influenced the inhibitory potency against various PDE isoforms .

Table 1: Summary of Biological Activities

Q & A

How can researchers optimize the synthesis of 3(2H)-pyridazinone derivatives with complex substituents like methylsulfinyl and trifluoromethylphenyl groups?

Basic Research Question

Synthetic routes for pyridazinones often involve Friedel-Crafts reactions, alkylation, and condensation steps. For example, mucochloric acid can undergo Friedel-Crafts acylation followed by hydrazine hydrate treatment to form the pyridazinone core . Alkylation with reagents like ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) introduces side chains, while hydrolysis with concentrated HCl yields carboxylic acid derivatives . To optimize yield, researchers should explore solvent systems (e.g., acetone for alkylation) and temperature control during cyclization. The methylsulfinyl group may require oxidation of a methylthio precursor, and trifluoromethylphenyl substituents can be introduced via Suzuki coupling or direct arylation .

What analytical techniques are critical for characterizing 3(2H)-pyridazinone derivatives, particularly for confirming regioselectivity and substituent orientation?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 19F) is essential for confirming substituent positions and regioselectivity, especially for distinguishing between ortho/meta/para trifluoromethylphenyl orientations. High-Resolution Mass Spectrometry (HRMS) validates molecular formulas, while X-ray crystallography provides definitive structural confirmation . For sulfur-containing groups (e.g., methylsulfinyl), IR spectroscopy can identify S=O stretches (~1050 cm⁻¹). HPLC with UV detection monitors reaction progress and purity .

How do substituents such as methylsulfinyl and trifluoromethylphenyl influence the herbicidal or pharmacological activity of 3(2H)-pyridazinones?

Advanced Research Question

The trifluoromethylphenyl group enhances lipophilicity and resistance to metabolic detoxification in plants, as seen in analogs like pyrazon and 6706, which retain herbicidal activity due to trifluoromethyl’s electron-withdrawing properties . Methylsulfinyl may improve solubility or act as a hydrogen-bond acceptor, affecting target binding. Structure-activity relationship (SAR) studies should compare analogs with methylthio, sulfonyl, or unsubstituted variants. Computational docking and mutagenesis assays can identify key interactions with biological targets (e.g., chloroplast proteins or alpha-adrenoceptors) .

What metabolic pathways degrade 3(2H)-pyridazinones in plants, and how do tolerant species detoxify these compounds?

Advanced Research Question

In susceptible species, pyridazinones like pyrazon are translocated via xylem and inhibit photosynthesis by disrupting the Hill reaction . Tolerant species (e.g., red beet) conjugate the parent compound with glucose via UDP-glucosyltransferases, forming non-toxic N-glucosyl derivatives . Radiolabeled studies (e.g., ³H-phenyl tracking) and LC-MS/MS can identify metabolites. Researchers should compare detoxification enzymes in tolerant vs. susceptible species and assess the role of cytochrome P450s in oxidative degradation .

How can conflicting data on substituent effects (e.g., trifluoromethyl vs. methylamino groups) be resolved in pyridazinone SAR studies?

Advanced Research Question

Contradictions may arise from differences in assay conditions or species-specific metabolism. For instance, trifluoromethylphenyl analogs require dimethylamino substitutions to resist detoxification in plants, while methylamino alone lacks this property . To resolve discrepancies, conduct parallel in vitro (e.g., enzyme inhibition assays) and in vivo (whole-plant translocation studies) experiments. Statistical tools like multivariate analysis can isolate critical substituent contributions .

What strategies are effective for investigating multi-target effects of pyridazinones, such as dual herbicidal and anti-chloroplast development activities?

Advanced Research Question

Pyridazinones like 6706 exhibit dual mechanisms: Hill reaction inhibition and chloroplast development disruption, akin to amitrole . Transcriptomics and proteomics can identify differentially expressed genes/proteins in treated plants. Use Arabidopsis mutants with impaired chloroplast biogenesis to isolate secondary targets. Radioligand binding assays (e.g., for alpha-adrenoceptors in pharmacological studies) may reveal off-target interactions .

How can researchers address discrepancies between in vitro enzyme inhibition data and in vivo phytotoxicity for pyridazinone derivatives?

Advanced Research Question

In vitro assays may overlook metabolic activation/detoxification. For example, pyrazon’s in vivo toxicity depends on translocation efficiency to shoots, which varies between species . Use isolated chloroplasts for in vitro photosynthesis assays and compare with whole-plant bioassays. Incorporate kinetic studies to assess metabolic stability (e.g., microsomal incubation for liver enzymes in pharmacological contexts) .

What methodologies are recommended for pharmacophore modeling of pyridazinones targeting alpha-adrenoceptors?

Advanced Research Question

Pharmacophore models for alpha₁-antagonists require alignment of pyridazinone derivatives with known active compounds. Use software like Catalyst or Schrödinger to identify critical features: (1) the pyridazinone ring as a hydrogen-bond acceptor, (2) aromatic groups (e.g., trifluoromethylphenyl) for hydrophobic interactions, and (3) flexible spacers (e.g., seven-carbon chains) to bridge pharmacophoric elements . Validate models with novel analogs and site-directed mutagenesis of receptor binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.